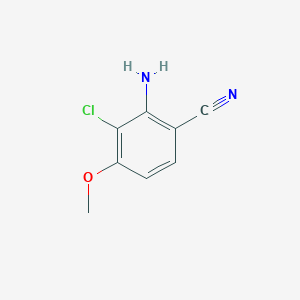

2-Amino-3-chloro-4-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of different reagents and catalysts. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is achieved using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . Another example is the synthesis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which involves acetylation and formylation steps using acetic anhydride and Vilsmeier-Haack reagent, respectively . These methods highlight the versatility of synthetic approaches in creating compounds with the desired functional groups.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, mass spectral data, and X-ray analysis . For example, the structure of 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H-Benzo[f] Chromene-2-Carbonitriles is confirmed by X-ray analysis, which is a direct method to determine the arrangement of atoms in a crystal . These techniques are crucial for establishing the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through their ability to form Schiff bases and other nitrogen heterocyclic compounds. For instance, the reaction of a β-chloroenaldehyde derivative with primary and heterocyclic amines yields Schiff bases, which can further react with bifunctional nucleophiles to construct pyrazoles, pyrimidines, pyridopyrimidines, and diazepines . These reactions demonstrate the potential of these compounds to serve as building blocks for a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural features and the presence of specific functional groups. The amino group can participate in hydrogen bonding, which can affect the solubility and boiling points of the compounds. The presence of methoxy and chloro substituents can influence the electron distribution within the molecule, affecting its reactivity and interaction with other molecules. The crystalline nature of some compounds suggests solid-state properties that could be relevant for material science applications .

Scientific Research Applications

Synthesis of Anti-tumor Compounds

A study conducted by Li (2015) outlines the synthesis of novel 4-aminoquinazoline derivatives starting from related compounds. These derivatives have shown activities against Bcap-37 cell proliferation, indicating potential applications in anti-tumor therapies. This highlights the role of such compounds in the development of new anticancer agents (Li, 2015).

Corrosion Inhibition

Research by Verma, Quraishi, and Singh (2015) demonstrates the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for metals in acidic environments. Their findings suggest that these compounds provide a high inhibition efficiency, showcasing their importance in materials science for protecting metals against corrosion (Verma, Quraishi, & Singh, 2015).

Drug Synthesis

A publication from 2005 describes the synthesis of Gefitinib, a drug used in cancer treatment. The process includes a step involving the conversion of related compounds into a mixture used for the drug's synthesis, illustrating the chemical's utility in pharmaceutical manufacturing (Jin, Chen, Zou, Shi, & Ren, 2005).

Material Science

Another study explored the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on aluminum in alkaline conditions. This study further emphasizes the chemical's role in protecting materials, this time focusing on aluminum in a different chemical environment (Verma et al., 2015).

Biological Evaluation

Govindharaju et al. (2019) conducted a study on the synthesis, characterization, and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile. The complex showed potential antimicrobial activity and antioxidant properties, signifying the compound's potential in biomedical applications (Govindharaju et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2-amino-3-chloro-4-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCZWYZDFDGFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)